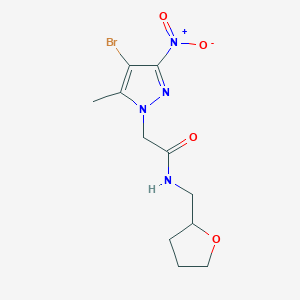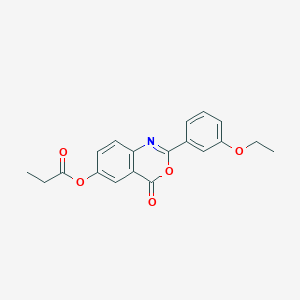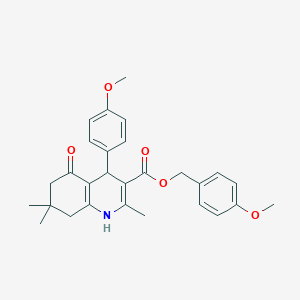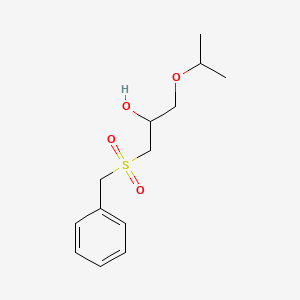
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of substituents: The bromine, methyl, and nitro groups are introduced through electrophilic substitution reactions.
Acetamide formation: The final step involves the reaction of the substituted pyrazole with tetrahydro-2-furanylmethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide
- 2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide
Uniqueness
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-(tetrahydro-2-furanylmethyl)acetamide is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the tetrahydro-2-furanylmethyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.
属性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O4/c1-7-10(12)11(16(18)19)14-15(7)6-9(17)13-5-8-3-2-4-20-8/h8H,2-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYYJLVDWOKNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2CCCO2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(2-methylbenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5001669.png)
![3-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5001678.png)
![N-(2,3-difluoro-4-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5001682.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl benzoate](/img/structure/B5001702.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B5001704.png)
![N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5001707.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001712.png)
![1-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B5001713.png)
![5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5001741.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001748.png)


